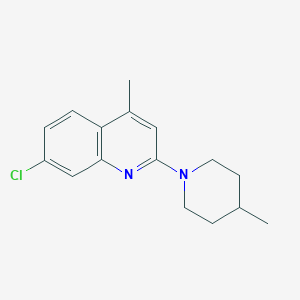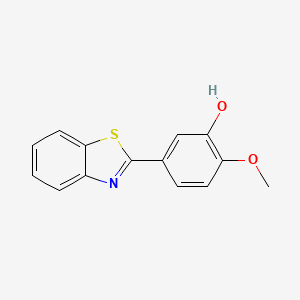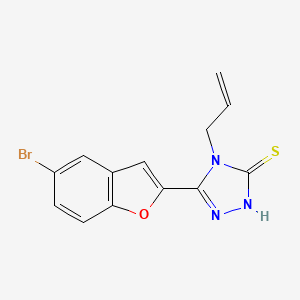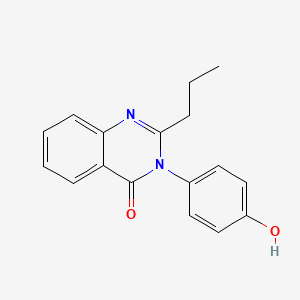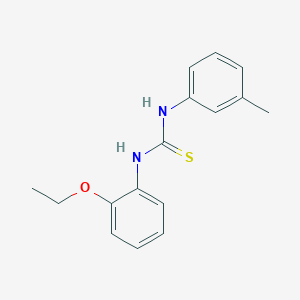
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a thiourea derivative and has been found to possess several biochemical and physiological effects. The purpose of
Mecanismo De Acción
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its various applications in scientific research, and its mechanism of action has been well characterized. However, there are also some limitations to using N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the toxicity of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has not been extensively studied, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea. One potential direction is to further investigate its potential as a cancer chemopreventive agent. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to possess antitumor properties, and future studies could explore its efficacy in preventing the development of cancer. Another potential direction is to investigate the toxicity of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea. While it has been found to be relatively non-toxic in certain experiments, further studies are needed to fully understand its safety profile. Additionally, future studies could explore the potential of N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea in treating other diseases such as cardiovascular disease and neurodegenerative disorders.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea can be synthesized by reacting 2-ethoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction yields N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been studied extensively for its various applications in scientific research. It has been found to possess potent antioxidant and anti-inflammatory properties. N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-ethoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to possess antitumor properties and has been studied for its potential as a cancer chemopreventive agent.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-19-15-10-5-4-9-14(15)18-16(20)17-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIQLWUULYNMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(3-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)
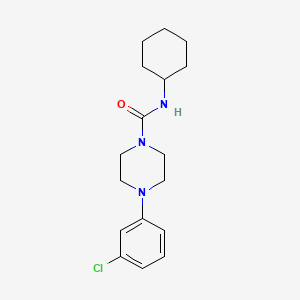
![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)
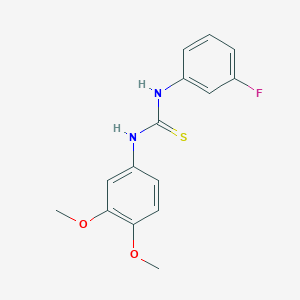
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5884305.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)
